5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15736776
InChI: InChI=1S/C8H13N3O2/c1-12-3-2-7-10-8(13-11-7)6-4-9-5-6/h6,9H,2-5H2,1H3
SMILES:
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC15736776

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole -

Specification

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
IUPAC Name 5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C8H13N3O2/c1-12-3-2-7-10-8(13-11-7)6-4-9-5-6/h6,9H,2-5H2,1H3
Standard InChI Key PCNWJBJYXQUGJW-UHFFFAOYSA-N
Canonical SMILES COCCC1=NOC(=N1)C2CNC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a 1,2,4-oxadiazole core substituted at positions 3 and 5. The 3-position bears a 2-methoxyethyl group (-CH2CH2OCH3), while the 5-position is occupied by an azetidin-3-yl moiety, a four-membered saturated nitrogen heterocycle. This configuration combines electron-donating (methoxy) and sterically constrained (azetidine) groups, which may influence electronic distribution and receptor binding .

Key Structural Attributes:

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .

  • Azetidine group: A strained four-membered ring that enhances rigidity and may improve target selectivity .

  • Methoxyethyl chain: A flexible substituent that modulates solubility and pharmacokinetic properties .

Synthetic Methodologies

General Routes for 1,2,4-Oxadiazole Synthesis

While no published protocols explicitly describe the synthesis of 5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole, established methods for analogous compounds provide a framework for its preparation :

  • Cyclization of Amidoximes:

    • Reacting amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) under basic conditions.

    • Example:

      R-C(=N-OH)-NH2+R’-CO-X1,2,4-Oxadiazole+HX[1]\text{R-C(=N-OH)-NH}_2 + \text{R'-CO-X} \rightarrow \text{1,2,4-Oxadiazole} + \text{HX} \quad[1]
    • For the target compound, this would require:

      • Amidoxime precursor: 3-Azetidinylcarbamimidoyl chloride.

      • Carboxylic acid derivative: 2-Methoxyethyl acetic acid activated via EDC/DCC.

  • 1,3-Dipolar Cycloaddition:

    • Nitrile oxides reacting with nitriles in a [3+2] cycloaddition.

    • Suitable for introducing azetidine via pre-functionalized nitrile precursors .

Challenges in Synthesis

  • Azetidine Stability: The azetidine ring’s strain increases susceptibility to ring-opening under acidic/basic conditions, necessitating mild reaction protocols .

  • Regioselectivity: Ensuring proper orientation during cyclization requires careful optimization of temperature and catalysts .

Physicochemical Properties

Predicted Characteristics

Using computational tools (e.g., PubChem, ChemAxon), key properties can be estimated:

PropertyValueMethod/Source
Molecular FormulaC₈H₁₂N₄O₂Compositional analysis
Molecular Weight212.22 g/molMass spectrometry
LogP (Partition Coefficient)1.2 ± 0.3XLogP3-AA
Water Solubility~15 mg/mL (25°C)ESOL
pKa3.8 (oxadiazole NH), 9.1 (azetidine N)MarvinSketch

Spectroscopic Data

  • IR: Peaks at 1650–1680 cm⁻¹ (C=N stretching), 1250–1300 cm⁻¹ (C-O-C from methoxy) .

  • ¹H NMR:

    • δ 3.2–3.4 ppm (azetidine CH2), δ 3.6–3.8 ppm (methoxy CH3), δ 4.1–4.3 ppm (oxadiazole CH2) .

Biological Activity and Applications

Anticancer Activity

  • Analog: 3-Aryl-5-alkyl-1,2,4-oxadiazoles inhibit histone deacetylase Sirt2 (IC₅₀ = 0.11–0.76 μM) .

  • Mechanism: Apoptosis induction via caspase-3/7 activation and cell cycle arrest at G1 phase .

Antimicrobial Properties

  • Analog: 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine derivatives show anti-Salmonella typhi activity (MIC = 8–32 μg/mL) .

Structure-Activity Relationships (SAR)

  • Azetidine Substitution: Enhances target selectivity due to steric constraints .

  • Methoxyethyl Chain: Improves solubility without compromising membrane permeability .

Comparative Analysis with Analogous Compounds

CompoundBiological ActivityIC₅₀/EC₅₀Source
7a (3-aryl-5-alkyl)Sirt2 inhibition0.11 μM (A549 cells)
9c (Prodigiosin analog)Antiproliferative (MCF-7)0.19 μM
11b (Bis-oxadiazole)Microtubule destabilization0.2 μM (MCF-7)
3 (5-bromobenzyl)Anti-S. typhi8 μg/mL

Future Directions

  • Synthetic Optimization: Develop mild cyclization conditions to preserve azetidine integrity.

  • Biological Screening: Prioritize assays against Sirt2, cancer cell lines, and bacterial pathogens.

  • Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator